3-(Methoxymethoxy)cyclopentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
3-(methoxymethoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C7H14O3/c1-9-5-10-7-3-2-6(8)4-7/h6-8H,2-5H2,1H3 |
InChI Key |
GPWOOBCIAQGRRK-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1CCC(C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxymethoxy Cyclopentan 1 Ol
Retrosynthetic Analysis of the 3-(Methoxymethoxy)cyclopentan-1-ol Framework
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. nih.gov It involves breaking down the target molecule into simpler, commercially available starting materials through a series of disconnections of chemical bonds.
For this compound (I), the most logical initial disconnection is the C-O bond of the methoxymethyl (MOM) ether, as this is a protecting group. wikipedia.orgorganic-chemistry.org This leads to the precursor 1,3-cyclopentanediol (B3029237) (II). The MOM group is typically installed in one of the final steps of a synthesis. This disconnection simplifies the target to a C₅ symmetric diol, which can exist as cis and trans diastereomers.
A further retrosynthetic step involves functional group interconversion (FGI). The diol (II) can be envisioned as arising from the reduction of a ketone. For instance, 3-hydroxycyclopentanone (B2513457) (III) is a key precursor that, upon reduction, would yield the 1,3-diol. researchgate.net The stereochemical outcome of this reduction is a critical consideration.
Alternatively, the cyclopentane (B165970) ring itself can be disconnected. Strategies such as the Pauson-Khand reaction, ring-closing metathesis, or intramolecular aldol-type cyclizations can be employed to construct the five-membered ring from acyclic precursors. wikipedia.orgorganic-chemistry.org For example, a Pauson-Khand reaction would retrospectively lead to an alkyne, an alkene, and carbon monoxide, which assemble to form a cyclopentenone that can be further elaborated. wikipedia.orgorganic-chemistry.org
Direct Synthesis Routes via Cyclopentanol (B49286) Functionalization
Direct synthesis routes commence with a functionalized cyclopentane core, such as cyclopentanol or a derivative, and introduce the required hydroxyl and methoxymethoxy groups. A common and logical precursor for this approach is 1,3-cyclopentanediol. rsc.org
Achieving an enantiomerically pure final product requires the synthesis or resolution of a chiral precursor. A primary method for this is the enzymatic resolution of a racemic intermediate, such as (±)-3-hydroxycyclopentanone or a derivative of (±)-1,3-cyclopentanediol. researchgate.netnih.gov Lipases are commonly used for this purpose through enantioselective acylation or hydrolysis. researchgate.net
For instance, the kinetic resolution of racemic 3-hydroxycyclopentanone using Pseudomonas cepacia lipase (B570770) has been described, allowing for the separation of the enantiomers. researchgate.net Similarly, whole-cell biocatalysts can be employed for the asymmetric reduction of ketones to furnish chiral alcohols. nih.govresearchgate.net
| Precursor | Biocatalyst | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |
| (±)-3-Hydroxycyclopentanone | Pseudomonas cepacia lipase | Kinetic Resolution | (R)-3-oxocyclohexyl acetate | 91% | researchgate.net |
| Prochiral Ketones | Marine-derived Fungi | Asymmetric Reduction | Chiral Alcohols | Good to excellent | researchgate.net |
| Racemic 1,3-butanediol | Candida parapsilosis / Candida krusei | Deracemization | (R)-1,3-butanediol | >99% | nih.gov |
This table presents representative examples of enzymatic resolutions and reductions applicable to the synthesis of chiral precursors for this compound.
The relative stereochemistry of the two hydroxyl groups in the 1,3-cyclopentanediol precursor is crucial. This is often controlled during the reduction of a 3-hydroxycyclopentanone intermediate. The existing hydroxyl group can direct the approach of the reducing agent, leading to a specific diastereomer.
The use of sodium borohydride (B1222165) (NaBH₄) can lead to mixtures of diastereomers, while more sterically demanding or chelating reducing agents can provide higher selectivity. For example, the reduction of β-hydroxy ketones with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can proceed with high diastereoselectivity to furnish 1,3-diols. rsc.org Another effective method is the heterogeneous hydrogenation of cyclopentane-1,3-dione over metal catalysts like Raney Nickel, which can provide access to 1,3-cyclopentanediol. acs.org The hydrogenation of tetrasubstituted olefins on a cyclopentene (B43876) scaffold using a Pt-Ni bimetallic alloy catalyst has also shown high diastereoselectivity, guided by a hydroxyl group. nih.gov
| Substrate | Reagent/Catalyst | Conditions | Major Product Diastereomer | Diastereomeric Ratio (dr) | Reference |
| syn-Aldol adduct of cyclopentanone (B42830) | NaBH(OAc)₃ | THF, -78 °C to rt | syn,anti-1,3-diol | 95:5 | rsc.org |
| anti-Aldol adduct of cyclopentanone | NaBH(OAc)₃ | THF, -78 °C to rt | anti,syn-1,3-diol | 95:5 | rsc.org |
| Cyclopentane-1,3-dione | Raney Ni, H₂ | H₂O, 80 °C | cis/trans-1,3-Cyclopentanediol | 44:56 | acs.org |
| Tetrasubstituted cyclopentene | Pt-Ni/SiO₂, H₂ | Toluene, 80 °C | cis-hydrogenated product | >20:1 | nih.gov |
This table highlights methods for achieving diastereoselective control in the synthesis of 1,3-diol precursors.
With a 1,3-cyclopentanediol in hand, the next step is the selective protection of one hydroxyl group as a methoxymethyl (MOM) ether. synarchive.com This requires differentiating between two chemically similar functional groups. In a symmetric diol (cis or trans), mono-protection is a statistical challenge, often leading to a mixture of the desired product, the di-protected product, and unreacted starting material.
However, if the two hydroxyl groups have different steric environments, or if one is rendered less reactive through other structural features, selective protection becomes more feasible. The standard procedure for introducing a MOM group involves reacting the alcohol with chloromethyl methyl ether (MOM-Cl) or methoxymethyl phenyl sulfide (B99878) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). wikipedia.org
For 1,3-diols, cyclic acetals, such as a benzylidene acetal (B89532), can be used to protect both hydroxyls simultaneously. nih.gov Subsequent regioselective opening of this cyclic acetal can then reveal one of the hydroxyl groups for further functionalization.
| Substrate Type | Reagent | Conditions | Protecting Group | Key Feature | Reference |
| Alcohol | MOM-Cl, DIPEA | CH₂Cl₂ | MOM Ether | Standard protection method | wikipedia.org |
| 1,3-Diol | Benzaldehyde, Acid Catalyst | Toluene, reflux | Benzylidene Acetal | Forms a 6-membered ring | nih.gov |
| Phenolic Alcohol | MOM-Cl, K₂CO₃ | Acetone, rt | MOM Ether | Selective for phenols | organic-chemistry.org |
This table outlines common strategies for the protection of hydroxyl groups, including the formation of MOM ethers.
Indirect Synthesis through Precursor Transformation
Indirect routes involve the construction of the cyclopentane ring from acyclic precursors, with the oxygen functionalities or their masked equivalents incorporated during the cyclization process.
Several powerful reactions in organic synthesis are capable of forming five-membered rings. The choice of method depends on the desired substitution pattern and stereochemistry.
The Pauson-Khand reaction is a [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide, typically using a cobalt carbonyl complex, to form an α,β-cyclopentenone. wikipedia.orgorganic-chemistry.org This cyclopentenone can then be reduced to the corresponding saturated alcohol. The intramolecular version of this reaction is particularly powerful for creating fused ring systems. nih.gov
| Reaction | Reactants | Catalyst/Reagent | Product Type | Key Features | Reference |
| Pauson-Khand | Alkene, Alkyne, CO | Co₂(CO)₈ | Cyclopentenone | Convergent, atom-economical | wikipedia.orgorganic-chemistry.org |
| Titanium-mediated annulation | β-keto ester, internal alkyne | Ti(Oi-Pr)₄, c-C₅H₉MgCl | Oxygenated Cyclopentenone | Forms highly substituted rings | nih.gov |
| Intramolecular PKR | 1,7-Enyne, CO | Co₂(CO)₈ | Bicyclic Cyclopentenone | High stereoselectivity in intramolecular cases | acs.org |
This table summarizes key ring-construction methods for accessing cyclopentanone precursors.
Subsequent reduction of the cyclopentenone intermediate must be considered for its stereoselectivity. The reduction of the ketone will yield the alcohol at position 1, and if the double bond is also reduced, this can set the stereochemistry at position 3 relative to the newly formed alcohol. Diastereoselective hydrogenation of a cyclopentenone, often directed by an existing functional group, is a common strategy to control the stereochemistry of the final product. nih.gov
Stereochemical Control in Ring-Forming Reactions
Achieving stereocontrol is a critical challenge in the synthesis of substituted cyclopentanes. For a molecule like this compound, the relative stereochemistry of the hydroxyl and the MOM-protected hydroxyl groups is of paramount importance. Several strategies in ring-forming reactions can be employed to dictate the stereochemical outcome.
One powerful approach involves the use of substrate-controlled diastereoselective reactions. For instance, the reduction of a precursor ketone, 3-(methoxymethoxy)cyclopentan-1-one, can be influenced by the existing stereocenter at the 3-position. The steric bulk of the MOM-ether group can direct the approach of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to the opposite face of the cyclopentanone ring, leading to a predominance of one diastereomer.
Furthermore, chiral auxiliaries can be employed to induce stereoselectivity. An auxiliary attached to the starting material can guide the formation of new stereocenters during the ring-forming step. Although not a ring-forming reaction in itself, the enantioselective synthesis of an advanced intermediate for Brefeldin A, methyl (1R,2R,4S)-2-[(E)-2-iodovinyl]-4-(methoxymethoxy)-cyclopentanecarboxylate, showcases the power of desymmetrization of a prochiral anhydride (B1165640) followed by stereocontrolled transformations to set up the desired stereochemistry on a MOM-protected cyclopentane ring. sci-hub.se
Catalytic Approaches in this compound Synthesis
Catalysis offers efficient and elegant solutions for the construction of complex molecular architectures, and the synthesis of functionalized cyclopentanes is no exception. Both transition metal catalysis and organocatalysis provide powerful tools that could be applied to the synthesis of this compound.
Transition metals are widely used to catalyze a variety of ring-forming reactions. For the synthesis of a cyclopentanol derivative, several catalytic strategies are conceivable.
A pertinent example is the rhodium-catalyzed cycloisomerization of 1,6-enynes, which can produce functionalized cyclopentanes with high enantioselectivity when a chiral ligand such as BINAP is used. adichemistry.com Another relevant approach is the cobalt-catalyzed reductive [3+2] cycloaddition of allenes and enones, which yields cyclopentanols with good diastereoselectivity. organic-chemistry.org
Palladium catalysis has also been instrumental in the synthesis of complex cyclopentanes. For instance, palladium-catalyzed enyne coupling reactions can construct carbo- and heterocyclic five-membered rings. researchgate.net In a synthesis of a Brefeldin A intermediate, a Takai reaction, which is a chromium-catalyzed olefination, was a key step in constructing a functionalized cyclopentane ring system that also contained a MOM-protected alcohol. sci-hub.se
A novel approach using a manganese catalyst has been developed for the synthesis of substituted cycloalkanes from diols and secondary alcohols or ketones. This hydrogen-borrowing cascade is an atom-economic method to construct C-C bonds and could be adapted for cyclopentane synthesis. acs.org
The following table summarizes some transition metal-catalyzed reactions applicable to the synthesis of functionalized cyclopentanes.
| Catalyst System | Reaction Type | Starting Materials | Product Type | Ref. |
| [Rh(COD)Cl]₂/BINAP/AgSbF₆ | Cycloisomerization | 1,6-enynes | Functionalized cyclopentanes | adichemistry.com |
| CoI₂(dppe)/Zn/ZnI₂ | Reductive [3+2] cycloaddition | Allenes and enones | Cyclopentanols | organic-chemistry.org |
| Pd(OAc)₂/Ligand | Enyne coupling | Enynes | Functionalized cyclopentanes | researchgate.net |
| Mn-complex/KOtBu | Hydrogen-borrowing cascade | Diols and ketones/alcohols | Substituted cyclopentanes | acs.org |
Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, avoiding the use of often toxic and expensive metals. The enantioselective synthesis of functionalized cyclopentanes is an area where organocatalysis has made significant contributions.
For instance, proline and its derivatives are effective catalysts for asymmetric aldol (B89426) and Michael reactions, which can be key steps in the construction of cyclopentane rings. A tandem conjugate addition/α-alkylation of enals catalyzed by an O-trimethylsilyldiphenylprolinol has been shown to produce functionalized cyclopentanes with high stereoselectivity. organic-chemistry.org The mechanism of such reactions has been studied in detail, highlighting the role of the catalyst in controlling the stereochemical outcome. organic-chemistry.org
Another example is the use of bifunctional thiourea (B124793) catalysts in the intramolecular reaction of a nitronate with a conjugated ketone to generate cyclopentane-nitroketones with good yields and reasonable selectivities. researchgate.net These organocatalytic methods provide direct access to highly functionalized cyclopentane scaffolds that could be further elaborated to yield this compound.
| Catalyst Type | Reaction Type | Starting Materials | Product Type | Ref. |
| O-trimethylsilyldiphenylprolinol | Tandem conjugate addition/α-alkylation | Enals and alkylating agents | Functionalized cyclopentanes | organic-chemistry.org |
| Bifunctional thiourea | Intramolecular Michael addition | Nitro-alkenes with ketones | Cyclopentane-nitroketones | researchgate.net |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, several aspects can be considered to make the process more sustainable.
One key principle is the use of renewable feedstocks. A promising development is the synthesis of cyclopentanol from biomass-derived furfural. frontiersin.org Furfural can be catalytically converted to cyclopentanol via a hydrogenation-rearrangement process over a Ru-Mo bimetallic catalyst. This route avoids the use of fossil-based feedstocks traditionally used for cyclopentanone and cyclopentanol production. frontiersin.org
Another green aspect is the use of catalytic methods, as discussed in the previous sections, which reduce the amount of stoichiometric reagents and waste generated. Organocatalysis, in particular, often employs non-toxic, naturally occurring substances like amino acids as catalysts. organic-chemistry.org
The choice of solvents and protecting groups also plays a role. While the MOM group is effective, its installation often uses MOM-Cl, which is a regulated carcinogen. Greener methods for the introduction of the MOM group have been developed, for example, using formaldehyde (B43269) dimethyl acetal with a catalytic amount of a Lewis acid like ZrCl₄ under solvent-free conditions. researchgate.net A one-pot procedure that avoids the use of MOM-Cl altogether has also been reported for the protection of carbamates, and similar strategies could be envisioned for alcohols. nih.govresearchgate.net
Finally, process optimization to reduce energy consumption and improve atom economy is a central tenet of green chemistry. A patent describes a "green synthetic method" for cyclopentanol starting from dicyclopentadiene, a byproduct of petroleum cracking. The process involves selective hydrogenation, esterification, and saponification, with an emphasis on catalyst recycling and energy efficiency. google.com
The following table highlights some green chemistry approaches relevant to the synthesis of cyclopentanol derivatives.
| Green Chemistry Aspect | Approach | Example | Ref. |
| Renewable Feedstocks | Conversion of biomass | Cyclopentanol from furfural | frontiersin.org |
| Catalysis | Use of earth-abundant metals | Manganese-catalyzed cycloalkane synthesis | acs.org |
| Safer Reagents | Avoidance of hazardous chemicals | MOM protection without MOM-Cl | nih.govresearchgate.net |
| Process Efficiency | Energy and resource saving | Integrated process from dicyclopentadiene | google.com |
Chemical Transformations and Reactivity Profiles of 3 Methoxymethoxy Cyclopentan 1 Ol
Reactions Involving the Free Hydroxyl Group at C1
The secondary alcohol at the C1 position of 3-(methoxymethoxy)cyclopentan-1-ol is a versatile functional handle that can undergo a variety of chemical transformations, including esterification, etherification, oxidation, and functional group interconversions.
Esterification and Etherification Reactions
The hydroxyl group at C1 can be readily converted into esters and ethers, transformations that are fundamental in organic synthesis for the formation of prodrugs, the installation of different functional groups, or for further synthetic manipulations.
Esterification: The esterification of this compound can be achieved using standard acylation methods. These reactions typically involve the treatment of the alcohol with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), in the presence of a base to neutralize the acidic byproduct. Common bases used include pyridine (B92270) or triethylamine. The reaction proceeds smoothly without affecting the MOM protecting group at the C3 position. For instance, the acylation with acetyl chloride in the presence of pyridine would yield 3-(methoxymethoxy)cyclopentyl acetate.
| Reagent | Base | Solvent | Product |
| Acetyl chloride | Pyridine | Dichloromethane (B109758) | 3-(Methoxymethoxy)cyclopentyl acetate |
| Acetic anhydride | DMAP (catalytic), Triethylamine | Dichloromethane | 3-(Methoxymethoxy)cyclopentyl acetate |
| Benzoic acid, DCC, DMAP | - | Dichloromethane | 3-(Methoxymethoxy)cyclopentyl benzoate |
Etherification: The formation of ethers from this compound is typically accomplished via Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide. The choice of base and solvent is critical to ensure the stability of the MOM ether. For example, reacting the sodium salt of this compound with methyl iodide would produce 1-methoxy-3-(methoxymethoxy)cyclopentane. It is noteworthy that cyclopentyl methyl ether (CPME) itself is recognized as a stable and environmentally friendly solvent. wikipedia.org
| Reagent | Base | Solvent | Product |
| Methyl iodide | Sodium hydride | Tetrahydrofuran (B95107) | 1-Methoxy-3-(methoxymethoxy)cyclopentane |
| Benzyl bromide | Sodium hydride | Tetrahydrofuran | 1-(Benzyloxy)-3-(methoxymethoxy)cyclopentane |
Oxidation Reactions of the Secondary Alcohol
The secondary alcohol functionality at C1 can be oxidized to the corresponding ketone, 3-(methoxymethoxy)cyclopentan-1-one. This transformation is a key step in many synthetic routes. Several mild oxidation methods are available that are compatible with the acid-sensitive MOM protecting group. google.comnih.govchemeurope.com
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. nih.govchemeurope.com The reaction is performed at low temperatures (typically -78 °C) to avoid side reactions. chemeurope.com The Swern oxidation is known for its high yields and tolerance of a wide range of functional groups. nih.gov
Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin oxidation employs a hypervalent iodine reagent, the Dess-Martin periodinane, to convert primary and secondary alcohols to aldehydes and ketones, respectively. google.comnih.gov This reaction is typically carried out in chlorinated solvents like dichloromethane at room temperature and is known for its mildness and high efficiency. nih.govwikipedia.org
| Oxidation Reagent | Conditions | Product |
| (COCl)₂, DMSO, Et₃N | Dichloromethane, -78 °C to rt | 3-(Methoxymethoxy)cyclopentan-1-one |
| Dess-Martin Periodinane | Dichloromethane, rt | 3-(Methoxymethoxy)cyclopentan-1-one |
Functional Group Interconversions at C1
The hydroxyl group at C1 can be converted into other important functional groups, such as azides, which can then be further transformed into amines or other nitrogen-containing heterocycles.
Conversion to Azides: A common method for the direct conversion of an alcohol to an azide (B81097) with inversion of stereochemistry is the Mitsunobu reaction. nih.govorganic-chemistry.orgtotal-synthesis.com This reaction involves the use of triphenylphosphine, an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a source of azide, such as diphenylphosphoryl azide (DPPA) or zinc azide. organic-chemistry.orgnrochemistry.com The reaction proceeds under mild, neutral conditions, which are compatible with the MOM protecting group. organic-chemistry.org This transformation provides a direct route to 3-(methoxymethoxy)cyclopentyl azide.
| Reagents | Conditions | Product |
| PPh₃, DEAD, DPPA | Tetrahydrofuran, 0 °C to rt | 3-(Methoxymethoxy)cyclopentyl azide |
| PPh₃, DIAD, Zn(N₃)₂·py complex | Tetrahydrofuran, 0 °C to rt | 3-(Methoxymethoxy)cyclopentyl azide |
Transformations of the Methoxymethoxy Protecting Group
The methoxymethyl (MOM) group is a widely used protecting group for alcohols due to its stability under a broad range of conditions and its relatively straightforward removal under specific acidic conditions. organic-chemistry.org
Selective Cleavage Methodologies of the MOM Ether
The removal of the MOM group from this compound to unveil the 1,3-diol is a crucial step in many synthetic sequences. This deprotection is typically achieved under acidic conditions. However, for substrates sensitive to strong acids, milder methods have been developed.
Acidic Hydrolysis: The most common method for MOM group cleavage is treatment with a protic acid, such as hydrochloric acid or p-toluenesulfonic acid, in a protic solvent like methanol (B129727) or a mixture of tetrahydrofuran and water. organic-chemistry.org
Lewis Acid-Catalyzed Deprotection: For substrates that are sensitive to protic acids, Lewis acids offer a milder alternative. Reagents such as zinc bromide in the presence of a thiol like n-propanethiol (n-PrSH) have been shown to be effective for the rapid and selective deprotection of MOM ethers. thieme-connect.de Another mild and efficient method involves the use of bismuth trichloride (B1173362) (BiCl₃) in aqueous acetonitrile. These methods often provide high yields and are compatible with a variety of other functional groups. thieme-connect.de
| Reagent | Solvent | Conditions | Product |
| HCl | Methanol/Water | rt or gentle heating | Cyclopentane-1,3-diol |
| p-Toluenesulfonic acid | Methanol | rt | Cyclopentane-1,3-diol |
| ZnBr₂ / n-PrSH | Dichloromethane | 0 °C to rt | Cyclopentane-1,3-diol |
| BiCl₃ | Acetonitrile/Water | 50 °C | Cyclopentane-1,3-diol |
Compatibility of the MOM Group with Diverse Reaction Conditions
A key advantage of the MOM protecting group is its stability across a wide range of chemical environments, allowing for selective transformations at other parts of the molecule. organic-chemistry.org The MOM ether is generally stable under basic, nucleophilic, and many reducing and oxidizing conditions.
The MOM group is tolerant of:
Strong bases: such as sodium hydride and organolithium reagents.
Nucleophiles: including Grignard reagents, cyanides, and enolates.
Many oxidizing agents: such as those used in Swern and Dess-Martin oxidations.
Many reducing agents: including lithium aluminum hydride and sodium borohydride (B1222165).
This broad compatibility allows for a wide array of synthetic manipulations to be performed on the C1 hydroxyl group and other parts of the molecule without affecting the protected hydroxyl group at C3. This orthogonality is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecular architectures.
Reactions at the Cyclopentane (B165970) Ring System
The reactivity of the this compound core is largely centered around transformations of the hydroxyl group into a ketone, which then serves as a linchpin for various carbon-carbon bond-forming reactions.
Stereoselective Alkylations and Arylations
The ketone precursor, 3-(methoxymethoxy)cyclopentanone, is a key intermediate for introducing alkyl and aryl substituents onto the cyclopentane ring. The stereochemical outcome of these additions is influenced by the existing stereocenter and the nature of the reagents. While specific documented examples of stereoselective alkylations on 3-(methoxymethoxy)cyclopentanone are not extensively reported in readily available literature, general principles of nucleophilic addition to cyclic ketones apply. The approach of the nucleophile is often directed by steric hindrance, with the incoming group preferentially attacking from the less hindered face of the cyclopentanone (B42830) ring.
For instance, the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to 3-(methoxymethoxy)cyclopentanone would be expected to yield the corresponding tertiary alcohols. The stereoselectivity of such reactions would be a critical aspect for further synthetic elaborations.
Ring-Opening and Ring-Expansion Reactions
The strained nature of the five-membered ring, although less pronounced than in cyclopropanes or cyclobutanes, allows for ring-opening and ring-expansion reactions under specific conditions.
Ring-Opening Reactions: Acid-catalyzed ring-opening of epoxides derived from the cyclopentene (B43876) resulting from dehydration of this compound is a plausible transformation. Under acidic conditions, the epoxide oxygen is protonated, followed by nucleophilic attack. masterorganicchemistry.comlibretexts.orgkhanacademy.orgyoutube.com The regioselectivity of the attack (at the more or less substituted carbon) depends on the reaction mechanism, which can be either SN1-like or SN2-like in character. libretexts.org
Ring-Expansion Reactions: The Tiffeneau-Demjanov rearrangement offers a classic method for the one-carbon ring expansion of cycloalkanones. wikipedia.orgorganicreactions.orgnumberanalytics.com This reaction sequence would involve the conversion of 3-(methoxymethoxy)cyclopentanone to the corresponding 1-aminomethyl-3-(methoxymethoxy)cyclopentanol. Treatment of this amino alcohol with nitrous acid generates a diazonium ion, which, upon rearrangement and loss of nitrogen, would yield a ring-expanded cyclohexanone (B45756) derivative. wikipedia.org The migratory aptitude of the adjacent carbon atoms influences the outcome of the rearrangement.
| Reaction Type | Starting Material | Reagents | Product Type | Reference |
| Acid-Catalyzed Epoxide Opening | Cyclopentene epoxide derivative | H+, Nucleophile (e.g., H2O, ROH) | 1,2-Diol or Ether | masterorganicchemistry.comlibretexts.org |
| Tiffeneau-Demjanov Rearrangement | 1-Aminomethyl-3-(methoxymethoxy)cyclopentanol | HNO2 | Ring-expanded cyclohexanone | wikipedia.orgorganicreactions.orgnumberanalytics.comwikipedia.org |
Olefination Strategies from Ketone Precursors
The conversion of the hydroxyl group of this compound to a ketone, 3-(methoxymethoxy)cyclopentanone, opens the door to a variety of olefination reactions to introduce exocyclic double bonds, a common feature in many natural products.
Wittig Reaction: The Wittig reaction, utilizing phosphonium (B103445) ylides, is a fundamental method for converting ketones to alkenes. wikipedia.orgprinceton.edu The reaction of 3-(methoxymethoxy)cyclopentanone with a Wittig reagent (e.g., Ph3P=CH2) would produce the corresponding methylenecyclopentane (B75326) derivative. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.
Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction provides a powerful alternative to the Wittig reaction, often favoring the formation of (E)-alkenes with excellent selectivity. wikipedia.orgalfa-chemistry.com The reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. For example, the reaction of 3-(methoxymethoxy)cyclopentanone with triethyl phosphonoacetate in the presence of a base would be expected to yield the corresponding (E)-ethylidene-cyclopentane derivative. organicreactions.org
Tebbe and Petasis Olefination: For the methylenation of sterically hindered or enolizable ketones, the Tebbe and Petasis reagents are often superior to traditional Wittig reagents. nrochemistry.comchem-station.comorganic-chemistry.orgnumberanalytics.com These titanium-based reagents are less basic and can convert esters and lactones to enol ethers. wikipedia.orgnrochemistry.comwikipedia.orgresearchgate.netresearchgate.net The reaction of 3-(methoxymethoxy)cyclopentanone with the Tebbe or Petasis reagent would provide a reliable route to the corresponding exocyclic methylene (B1212753) compound.
Julia-Kocienski Olefination: The Julia-Kocienski olefination is another important method for the stereoselective synthesis of alkenes, particularly trans-alkenes. alfa-chemistry.comwikipedia.orgmdpi.comtcichemicals.comorganic-chemistry.org This reaction involves the reaction of a phenyl sulfone with an aldehyde or ketone, followed by reductive elimination.
| Olefination Reaction | Reagent Type | Typical Product Stereoselectivity | Key Features | Reference |
| Wittig Reaction | Phosphonium Ylide | (Z) for non-stabilized, (E) for stabilized | Broad applicability | wikipedia.orgprinceton.edu |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Predominantly (E) | Water-soluble byproduct, high (E)-selectivity | wikipedia.orgorganicreactions.orgalfa-chemistry.com |
| Tebbe/Petasis Olefination | Titanium Carbene | N/A (for methylenation) | Tolerates sterically hindered ketones and esters | wikipedia.orgnrochemistry.comchem-station.comorganic-chemistry.orgnumberanalytics.comwikipedia.orgresearchgate.netresearchgate.net |
| Julia-Kocienski Olefination | Phenyl Sulfone derivative | Predominantly (E) | Good for complex molecules, mild conditions | alfa-chemistry.comwikipedia.orgmdpi.comtcichemicals.comorganic-chemistry.org |
Rearrangement Reactions Involving the this compound Scaffold
The strategic placement of functional groups on the this compound scaffold can facilitate various rearrangement reactions, leading to the formation of new and more complex molecular architectures.
Oxy-Cope Rearrangement: The Oxy-Cope rearrangement is a powerful wikipedia.orgwikipedia.org-sigmatropic rearrangement of 1,5-dien-3-ols. numberanalytics.comwikipedia.org To utilize this reaction, this compound would first need to be converted to a 1-alkenyl-3-(methoxymethoxy)cyclopentan-1-ol derivative. Upon heating, or more commonly under base-catalyzed (anionic Oxy-Cope) conditions, this substrate would rearrange to form a δ,ε-unsaturated ketone or aldehyde. numberanalytics.comwikipedia.org The formation of the stable carbonyl product drives the reaction to completion. wikipedia.org
Claisen Rearrangement: The Claisen rearrangement is another wikipedia.orgwikipedia.org-sigmatropic rearrangement, typically involving an allyl vinyl ether or an allyl phenyl ether. princeton.eduwikipedia.orgmychemblog.comorganic-chemistry.orglibretexts.org To employ this reaction, the hydroxyl group of this compound could be converted into an allyl ether. Subsequent formation of a vinyl ether at an adjacent position, or the use of a pre-existing double bond within the scaffold, would set the stage for the rearrangement to yield a γ,δ-unsaturated carbonyl compound.
| Rearrangement Reaction | Required Substrate Feature | Product Type | Driving Force | Reference |
| Oxy-Cope Rearrangement | 1,5-dien-3-ol | δ,ε-Unsaturated carbonyl | Formation of a stable carbonyl group | numberanalytics.comwikipedia.org |
| Claisen Rearrangement | Allyl vinyl ether or Allyl aryl ether | γ,δ-Unsaturated carbonyl | Formation of a stable carbonyl group | princeton.eduwikipedia.orgmychemblog.comorganic-chemistry.orglibretexts.org |
Applications of 3 Methoxymethoxy Cyclopentan 1 Ol As a Synthetic Intermediate
Utilization in the Synthesis of Complex Natural Products
The cyclopentane (B165970) core is a recurring motif in numerous natural products, making functionalized cyclopentanols attractive starting materials for their total synthesis. The presence of a hydroxyl group and a protected hydroxyl group in 3-(Methoxymethoxy)cyclopentan-1-ol offers potential for sequential and stereocontrolled introduction of various functionalities.
Role in Sesquiterpene and Diterpene Total Synthesis
Sesquiterpenes and diterpenes are large classes of natural products with diverse structures and biological activities, many of which are built upon cyclopentane or fused-ring systems containing a five-membered ring. In principle, a chiral building block like this compound could serve as a valuable precursor. However, no specific examples of its use in the total synthesis of any sesquiterpene or diterpene have been documented in the scientific literature.
Application in Prostaglandin and Related Lipid Mediator Synthesis
Prostaglandins (B1171923) are potent lipid mediators characterized by a central cyclopentane ring. Their synthesis is a major area of research in medicinal chemistry. The core structure of this compound is highly relevant to the C-ring of prostaglandins. Despite this structural similarity, there are no published reports detailing the use of this specific compound as a starting material or key intermediate in the synthesis of prostaglandins or their analogs.
Precursor for Bioactive Cyclopentanoid Compounds
Beyond the major classes of terpenes and prostaglandins, many other bioactive natural products feature a cyclopentane ring. These compounds exhibit a wide range of biological activities, including antimicrobial and cytotoxic properties. While the potential for this compound to serve as a precursor to such molecules is clear from a retrosynthetic perspective, no concrete examples have been reported.
Building Block for Pharmaceutical Scaffolds and Drug Discovery
The development of novel molecular scaffolds is a cornerstone of modern drug discovery. Small, functionalized ring systems like this compound are attractive starting points for generating libraries of compounds for high-throughput screening.
Incorporation into Libraries of Biologically Active Molecules
The creation of compound libraries for drug discovery often involves the use of versatile building blocks that can be readily modified. There is no available evidence to suggest that this compound has been utilized in the systematic synthesis of any such library of biologically active molecules.
Precursor for Materials Science Applications
Monomer or Intermediate in Polymer Chemistry
There is currently no scientific literature that describes the use of This compound as a monomer or a direct intermediate in the synthesis of polymers. In theory, the hydroxyl group of this compound could be functionalized to create a polymerizable monomer, such as a methacrylate (B99206) or acrylate. Following polymerization, the methoxymethyl (MOM) ether could be removed under acidic conditions to yield a polymer with pendant hydroxyl groups on a cyclopentane backbone. adichemistry.comwikipedia.orglibretexts.org Such polymers, known as poly(cyclopentanol)s, could potentially exhibit unique thermal and mechanical properties. However, no studies have been found that specifically utilize This compound for this purpose.
General methods for creating polymers from cyclic alcohols often involve processes like ring-opening metathesis polymerization (ROMP) of corresponding cycloalkenes or the polymerization of functionalized derivatives. organic-chemistry.org The MOM protecting group is a well-established tool in organic synthesis to mask a hydroxyl group's reactivity while other chemical transformations are carried out. adichemistry.comwikipedia.orglibretexts.org Its stability under a range of conditions and subsequent removal make it a versatile choice. adichemistry.com Despite the theoretical potential for This compound to serve as a precursor in such synthetic strategies, no concrete examples or research findings have been reported.
Theoretical and Computational Studies on 3 Methoxymethoxy Cyclopentan 1 Ol
Conformational Analysis and Energy Minima Determination
The conformational landscape of 3-(Methoxymethoxy)cyclopentan-1-ol is primarily dictated by the puckering of the cyclopentane (B165970) ring and the orientation of its two substituents: the hydroxyl (-OH) group and the methoxymethoxy (-OCH2OCH3) group. The cyclopentane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" and "half-chair" forms. scribd.com
In the case of this compound, several stereoisomers exist (cis and trans isomers, each with enantiomers). For each of these, a conformational analysis would aim to identify the most stable conformers by calculating their relative energies. This process typically involves a systematic search of the potential energy surface. The orientation of the substituents (axial vs. equatorial-like positions) in the puckered ring significantly influences the conformational energies.
For instance, in a hypothetical conformational analysis of the cis-isomer, the substituents would be on the same side of the ring, while in the trans-isomer, they would be on opposite sides. Within each of these, the substituents can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers would be determined by a balance of steric hindrance between the substituents and the ring atoms, as well as potential intramolecular hydrogen bonding between the hydroxyl group and the methoxymethoxy group.
A systematic conformational search would likely reveal a set of low-energy conformers. The energy difference between these conformers would indicate their relative populations at a given temperature according to the Boltzmann distribution.
Table 1: Hypothetical Relative Energies of Conformers for trans-3-(Methoxymethoxy)cyclopentan-1-ol
| Conformer | Substituent Orientations (OH, OCH2OCH3) | Relative Energy (kcal/mol) |
| 1 | pseudo-equatorial, pseudo-equatorial | 0.00 |
| 2 | pseudo-axial, pseudo-equatorial | 1.5 |
| 3 | pseudo-equatorial, pseudo-axial | 1.8 |
| 4 | pseudo-axial, pseudo-axial | 3.5 |
Note: This table is illustrative and presents plausible hypothetical data for the purpose of demonstrating the output of a conformational analysis. Actual values would require specific calculations.
Electronic Structure Calculations (DFT, Ab Initio)
Once the minimum energy conformers are identified, their electronic structures can be investigated in detail using quantum mechanical methods such as Density Functional Theory (DFT) or ab initio calculations. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to provide information about the electron distribution, molecular orbitals, and various electronic properties.
For this compound, DFT calculations using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) would yield optimized geometries that correspond to the energy minima found in the conformational analysis. These calculations would also provide key electronic properties.
Key outputs from electronic structure calculations would include:
Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles for the most stable conformer.
Molecular Orbital (MO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Electron Density Distribution and Electrostatic Potential (ESP) Map: An ESP map would visualize the regions of the molecule that are electron-rich (negative potential, likely sites for electrophilic attack) and electron-poor (positive potential, likely sites for nucleophilic attack). For this compound, the oxygen atoms of the hydroxyl and methoxymethoxy groups would be expected to be regions of high electron density.
Mulliken or Natural Bond Orbital (NBO) Charges: These calculations would provide partial atomic charges, quantifying the electron distribution among the atoms in the molecule.
Table 2: Hypothetical Electronic Properties of the Most Stable Conformer of this compound from DFT Calculations
| Property | Value |
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | 2.1 eV |
| HOMO-LUMO Gap | 8.6 eV |
| Dipole Moment | 2.3 D |
Note: This table contains hypothetical data for illustrative purposes. The actual values would depend on the specific conformer and the level of theory used.
Prediction of Reactivity and Regioselectivity
The results from electronic structure calculations can be used to predict the reactivity and regioselectivity of this compound in various chemical reactions.
Nucleophilic and Electrophilic Sites: The ESP map and atomic charges would identify the most probable sites for nucleophilic and electrophilic attack. The oxygen atom of the hydroxyl group would be a likely site for protonation or reaction with electrophiles. The hydrogen atom of the hydroxyl group would be acidic and thus a site for reaction with bases. The carbon atom attached to the hydroxyl group would be an electrophilic site.
Fukui Functions: These are reactivity indices derived from DFT that can be used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions, one could predict which atoms are most susceptible to attack, thus providing a more quantitative prediction of regioselectivity.
Reaction Mechanism Studies: Computational methods can be used to model the entire reaction pathway for a given transformation. For example, the mechanism of dehydration or oxidation of the alcohol could be investigated. This would involve locating the transition state structures and calculating the activation energies, providing insights into the reaction kinetics and the most favorable reaction pathway.
Molecular Dynamics Simulations for Solvent Effects
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in a solvent environment. While quantum mechanical calculations are often performed in the gas phase or with implicit solvent models, MD simulations explicitly model the interactions between the solute molecule and a large number of solvent molecules over time.
For this compound, an MD simulation in a solvent like water or chloroform (B151607) would provide valuable information on:
Solvation Structure: How the solvent molecules arrange themselves around the solute. For example, in water, hydrogen bonding between water molecules and the hydroxyl and methoxymethoxy groups of the solute would be a key feature.
Conformational Dynamics: MD simulations can show how the molecule transitions between different conformations in solution. The flexibility of the cyclopentane ring and the rotation of the substituents would be observed, and the relative populations of different conformers in solution could be estimated.
Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent could be calculated from the simulation trajectory.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. While specific QSPR studies on this compound are not available, one could, in principle, develop such models for a series of related cyclopentanol (B49286) derivatives.
To conduct a QSPR study, a dataset of molecules with known experimental values for a particular property (e.g., boiling point, solubility, or a specific type of reactivity) would be required. For each molecule, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as:
Topological descriptors: Based on the 2D graph of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Quantum-chemical descriptors: Derived from electronic structure calculations (e.g., HOMO/LUMO energies, dipole moment).
Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation would be derived that links the descriptors to the property of interest. Such a model could then be used to predict the property for new, untested compounds, including this compound.
Q & A
Q. Critical Parameters :
- Catalyst Selection : Lewis acids (e.g., BF3·OEt2) enhance regioselectivity in MOM protection .
- Reaction Monitoring : Use TLC or in situ FTIR to track intermediate formation.
- Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity (>95%) .
Which spectroscopic and crystallographic techniques are most reliable for resolving the stereochemistry of this compound?
Basic Research Question
- 13C NMR and 1H NMR : Key for identifying functional groups and spatial arrangements. The methoxymethoxy group shows characteristic signals at δ 3.3–3.5 ppm (CH3O) in 1H NMR and δ 55–60 ppm (OCH2O) in 13C NMR .
- X-ray Crystallography : Essential for absolute stereochemical assignment. For example, single-crystal analysis (monoclinic P21 space group, θ = 1.7–27.9°) resolves dihedral angles between the cyclopentanol ring and substituents, as seen in structurally similar compounds .
Advanced Tip : Combine NOESY (Nuclear Overhauser Effect Spectroscopy) with DFT calculations to validate intramolecular hydrogen bonding (e.g., O-H···O interactions stabilizing the MOM group) .
How does the methoxymethoxy group influence the compound’s stability under acidic, basic, or oxidative conditions?
Advanced Research Question
- Acidic Hydrolysis : The MOM group is labile under strong acids (e.g., HCl/MeOH), cleaving to regenerate the hydroxyl group. Kinetic studies show pseudo-first-order degradation (t1/2 = 2–4 hrs at pH 1) .
- Oxidative Stability : The MOM group resists oxidation by mild agents (e.g., KMnO4), but strong oxidizers like CrO3 may degrade the cyclopentanol backbone. Monitor via GC-MS for byproducts like cyclopentanone derivatives .
- Storage Recommendations : Store under inert gas (N2/Ar) at –20°C to prevent moisture-induced hydrolysis.
What mechanistic pathways govern the oxidation and nucleophilic substitution reactions of this compound?
Advanced Research Question
- Oxidation : Under Jones reagent (CrO3/H2SO4), the hydroxyl group oxidizes to a ketone, forming 3-(Methoxymethoxy)cyclopentanone. Isotopic labeling (18O) studies confirm hydroxyl participation in the transition state .
- Nucleophilic Substitution : The MOM group acts as a leaving group in SN2 reactions with amines (e.g., methylamine). Kinetic isotope effects (KIE) and Hammett plots reveal a concerted mechanism .
Q. Experimental Design :
- Use stopped-flow spectroscopy to capture transient intermediates.
- Compare activation energies (ΔG‡) via Eyring analysis for competing pathways.
How can researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?
Q. Methodological Guidance
- Reproducibility Checks : Validate literature protocols using high-purity reagents (≥99%) and controlled humidity (<10% RH).
- Data Reconciliation : Cross-reference NMR shifts with computed spectra (e.g., Gaussian 16 B3LYP/6-31G*) to identify solvent or concentration artifacts .
- Collaborative Studies : Share raw crystallographic data (CIF files) via platforms like Cambridge Structural Database to resolve discrepancies in bond angles or torsion .
What in vitro models are suitable for preliminary biological activity screening of this compound?
Advanced Research Question
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC50 values indicate potential metabolic interactions .
- Cell Viability Studies : Use human hepatocyte (HepG2) or neuronal (SH-SY5Y) lines with MTT assays. Dose-response curves (1–100 µM) assess cytotoxicity.
Caution : Prioritize computational ADMET profiling (e.g., SwissADME) to predict permeability and toxicity before in vivo testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
